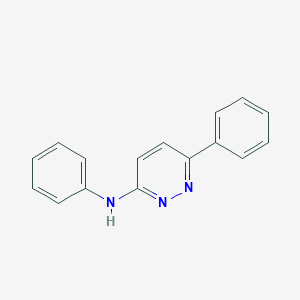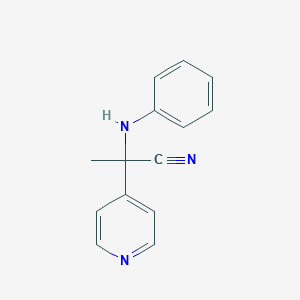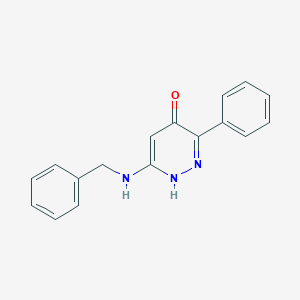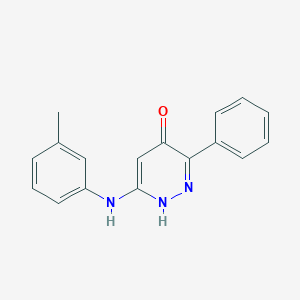
3-Phenyl-6-(3-toluidino)-4-pyridazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-6-(3-toluidino)-4-pyridazinol is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-Phenyl-6-(3-toluidino)-4-pyridazinol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Research has shown that 3-Phenyl-6-(3-toluidino)-4-pyridazinol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Phenyl-6-(3-toluidino)-4-pyridazinol in lab experiments is its anti-cancer properties. It can be used to study the effects of cancer cell growth inhibition. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3-Phenyl-6-(3-toluidino)-4-pyridazinol. One potential direction is to study its effects on other diseases besides cancer, such as autoimmune diseases. Another direction is to investigate its potential use in combination with other drugs to enhance its anti-cancer properties. Furthermore, research can be conducted to optimize the synthesis method of this compound to improve its purity and yield.
In conclusion, 3-Phenyl-6-(3-toluidino)-4-pyridazinol is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research can be conducted to explore its potential use in treating other diseases and to optimize its synthesis method.
Synthesemethoden
The synthesis of 3-Phenyl-6-(3-toluidino)-4-pyridazinol has been achieved using different methods. One of the most common methods involves the reaction of 3-amino-4-picoline with 3-toluidine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with phenyl isocyanate to obtain 3-Phenyl-6-(3-toluidino)-4-pyridazinol.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-6-(3-toluidino)-4-pyridazinol has been used in various scientific research applications. One of its potential applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
Produktname |
3-Phenyl-6-(3-toluidino)-4-pyridazinol |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
6-(3-methylanilino)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(21)17(20-19-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,21) |
InChI-Schlüssel |
REUIIRUSNYMPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)
![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
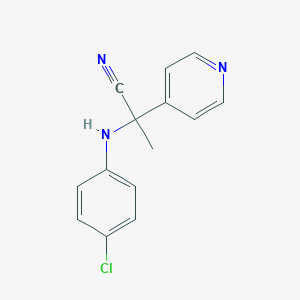
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
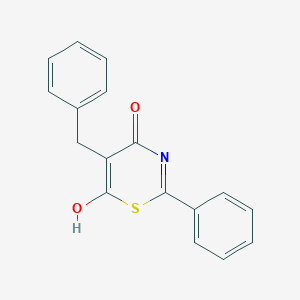
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)
